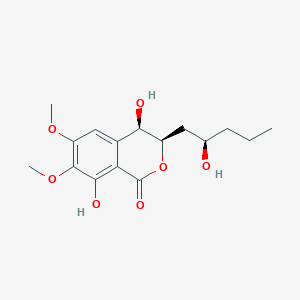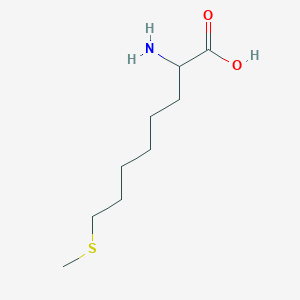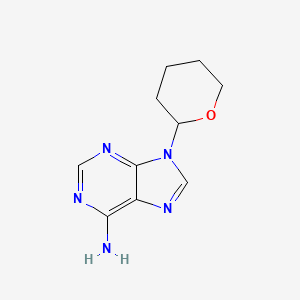
9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine
Overview
Description
Synthesis Analysis
The synthesis of related purine derivatives involves complex chemical reactions. For instance, the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, which share structural similarities with 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine, has been documented. These processes typically involve the reaction of specific precursors under controlled conditions to achieve the desired purine analogues, demonstrating the compound's synthetic accessibility and the versatility of purine chemistry (Seela & Becher, 2000).
Molecular Structure Analysis
The detailed molecular structure of purine derivatives, including 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine, is crucial for understanding their chemical behavior and interaction potential. X-ray crystallography and NMR studies, such as those conducted on similar compounds, provide insight into the arrangement of atoms within the molecule and the electronic environment, which influences its reactivity and properties (Walla et al., 2010).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, reflecting their chemical properties. Reactions such as catalytic hydrogenation, substitution, and alkylation have been explored, revealing the compound's reactivity towards different chemical agents. This knowledge is fundamental for the development of novel compounds with tailored properties (Hamamichi & Miyasaka, 1990).
Physical Properties Analysis
The physical properties of 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine, such as solubility, melting point, and stability, are critical for its application in various fields. These properties depend on the molecular structure and influence how the compound is handled and stored. Research into similar compounds provides valuable data for understanding the physical behavior of purine derivatives (Walla et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the compound's utility in synthesis and its potential biological activity. Studies on purine derivatives outline these chemical characteristics, which are pivotal for their application in creating new molecules with desired functionalities (Hamamichi & Miyasaka, 1990).
Scientific Research Applications
Synthesis and Derivative Formation
9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine has been explored for its potential in synthesizing various chemical derivatives. Hamamichi and Miyasaka (1990) synthesized 6-C-substituted 9-tetrahydrofuranylpurine derivatives, highlighting the compound's versatility in forming different chemical structures (Hamamichi & Miyasaka, 1990). Additionally, Ibrahim et al. (2011) demonstrated the use of 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine in regioselective Sonogashira cross-coupling reactions, providing a pathway to synthesize various alkyne derivatives (Ibrahim, Chevot, & Legraverend, 2011).
Biological and Medicinal Chemistry Applications
In the field of biological and medicinal chemistry, 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine serves as a precursor or intermediate for various biologically active compounds. For instance, Kinali-Demirci et al. (2014) synthesized novel purine derivatives incorporating a tetrazole ring, which were studied for their antimicrobial activity and DNA interactions (Kinali-Demirci, İdil, & Dişli, 2014). Zhao et al. (2009) utilized this compound in synthesizing N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives, evaluating them as novel analgesics (Zhao et al., 2009).
Agricultural Chemistry
In agricultural chemistry, 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine has been used in synthesizing compounds with potential application in plant growth and protection. Zhang and Davies (1986) investigated its use in promoting axillary shoot proliferation in crape myrtle (Lagerstroemia indica L.) cultures, highlighting its potential role in plant tissue culture and horticulture (Zhang & Davies, 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNWAGKQIUHFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274344 | |
| Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |
CAS RN |
7306-67-4 | |
| Record name | 7306-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-Tetrahydropyranyl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



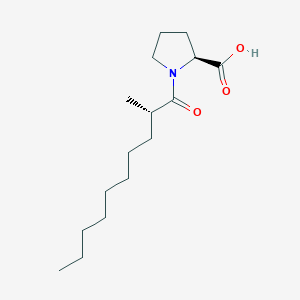
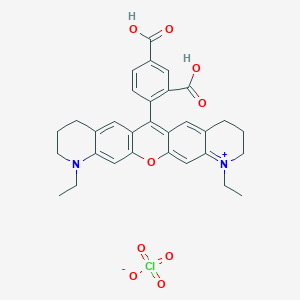
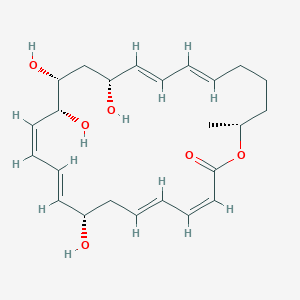
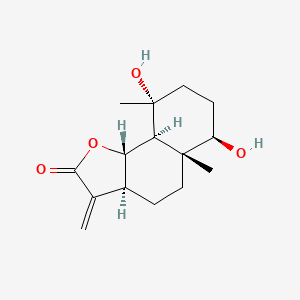
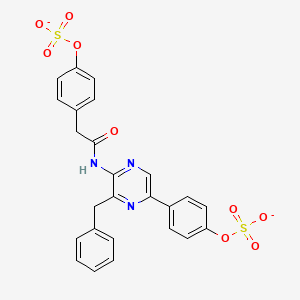
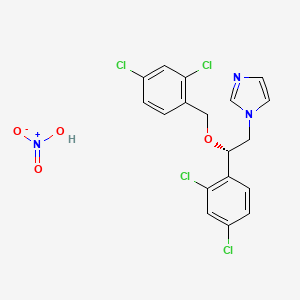
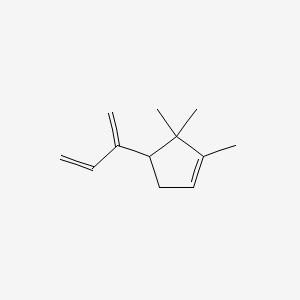
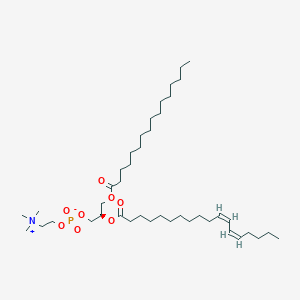
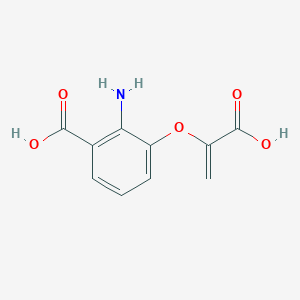
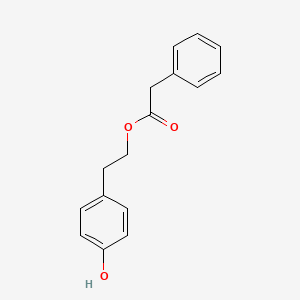
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)
